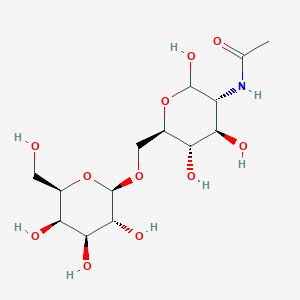

beta-D-Galp-(1->6)-D-GlcNAcp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

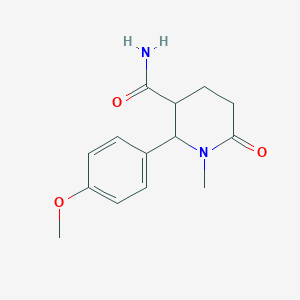

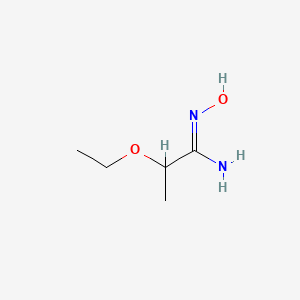

beta-D-Galp-(1->6)-D-GlcNAcp: is a disaccharide compound consisting of a beta-D-galactopyranose residue and a 2-acetamido-2-deoxy-D-glucopyranose residue joined by a (1->6) glycosidic bond . This compound is a type of glycosylamine and is significant in various biological processes and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Galp-(1->6)-D-GlcNAcp typically involves glycosylation reactions where a galactose donor is linked to a glucosamine acceptor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of beta-D-Galp-(1->6)-D-GlcNAcp may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is preferred for its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: beta-D-Galp-(1->6)-D-GlcNAcp can undergo oxidation reactions, typically involving reagents like periodate, which cleaves the glycosidic bond.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride to convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Periodate, under mild acidic conditions.

Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

Substitution: Acyl chlorides or alkyl halides, in the presence of a base like pyridine.

Major Products Formed

Oxidation: Cleaved sugar fragments.

Reduction: Corresponding alcohols.

Substitution: Acylated or alkylated sugar derivatives.

Wissenschaftliche Forschungsanwendungen

beta-D-Galp-(1->6)-D-GlcNAcp has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: Plays a role in cell signaling and recognition processes.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.

Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and cosmetic products.

Wirkmechanismus

The mechanism of action of beta-D-Galp-(1->6)-D-GlcNAcp involves its interaction with specific molecular targets such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction . The compound’s ability to form stable glycosidic bonds makes it a crucial component in the structural integrity of glycoproteins and glycolipids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

beta-D-Galp-(1->6)-D-Galp: A glycosylgalactose consisting of D-galactose having a beta-D-galactosyl residue attached at the 6-position.

beta-D-Galp-(1->6)-alpha-D-Manp: A glycosylmannose consisting of beta-D-galactopyranose and alpha-D-mannopyranose residues joined by a (1->6)-glycosidic bond.

beta-D-Galp-(1->6)-beta-D-GalpNAc: An amino disaccharide consisting of a beta-D-galactopyranose residue and a 2-acetamido-2-deoxy-beta-D-galactopyranose residue joined by a (1->6) glycosidic bond.

Uniqueness

beta-D-Galp-(1->6)-D-GlcNAcp is unique due to its specific glycosidic linkage and the presence of an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of glycoproteins and glycolipids, where precise structural features are crucial .

Eigenschaften

CAS-Nummer |

50787-10-5 |

|---|---|

Molekularformel |

C14H25NO11 |

Molekulargewicht |

383.35 g/mol |

IUPAC-Name |

N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxo-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(18)15-6(2-16)9(20)10(21)7(19)4-25-14-13(24)12(23)11(22)8(3-17)26-14/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |

InChI-Schlüssel |

FGYNENQLWILFLQ-UKHLCMSISA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomerische SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O |

Kanonische SMILES |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of fucose impact the ability of β-galactosidases to hydrolyze Galβ1-6GlcNAc?

A: Research suggests that the presence of fucose can indeed hinder the enzymatic activity of some β-galactosidases on oligosaccharides containing Galβ1-6GlcNAc. For instance, none of the four β-galactosidases from Aspergillus oryzae, Escherichia coli, Streptococcus pneumoniae, and Canavalia ensiformis (jack bean) were able to hydrolyze lacto-N-fucopentaose III (Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc) despite the fact that the corresponding nonfucosylated oligosaccharides acted as suitable substrates. [] This suggests that the presence of fucose in specific positions within the oligosaccharide structure can interfere with enzyme-substrate recognition or the catalytic mechanism of these β-galactosidases.

Q2: How does the binding of Agaricus bisporus lectin (ABL) to Galβ1-6GlcNAc compare to its binding to Galβ1-3GalNAc (T-antigen)?

A: While Agaricus bisporus lectin (ABL) exhibits a preference for T-antigen, it can still bind to Galβ1-6GlcNAc. [] This interaction is possible because the C-4 hydroxyl group of the glucose moiety in Galβ1-6GlcNAc occupies a spatially similar position to the crucial axial C-4 hydroxyl group of the N-acetylgalactosamine in T-antigen. This highlights that while ABL has specificity towards T-antigen, it exhibits flexibility in its binding site, accommodating other structurally similar carbohydrate motifs like Galβ1-6GlcNAc.

Q3: Can Galβ1-6GlcNAc be incorporated into polymers, and if so, does this impact its interaction with lectins?

A: Yes, Galβ1-6GlcNAc can be successfully incorporated into polymers. Researchers have synthesized styrene derivatives carrying this disaccharide and subsequently polymerized them. [] Interestingly, these Galβ1-6GlcNAc-carrying polymers exhibited a significantly enhanced ability to inhibit lectin-induced hemagglutination compared to the free disaccharide. This points towards a "cluster effect" where the multivalent presentation of Galβ1-6GlcNAc along the polymer backbone amplifies its binding affinity to lectins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)

![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)

![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)